5,6-Dichloro-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid
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Overview
Description
5,6-Dichloro-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The specific conditions for synthesizing this compound would include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing automated reactors to ensure consistent reaction conditions and high yields. The process is optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5,6-Dichloro-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
5,6-Dichloroindole: A simpler derivative with fewer functional groups.
1-Methylindole-3-carboxylic acid: Another synthetic indole derivative with different substituents.
Uniqueness
5,6-Dichloro-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9Cl2NO4 |
---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
5,6-dichloro-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C12H9Cl2NO4/c1-19-11(16)5-15-4-7(12(17)18)6-2-8(13)9(14)3-10(6)15/h2-4H,5H2,1H3,(H,17,18) |
InChI Key |
GEKUONDSNXVFID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC(=C(C=C21)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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